molecular formula C7H9NO2 B102433 2,4-Dimethoxypyridine CAS No. 18677-43-5

2,4-Dimethoxypyridine

Cat. No.: B102433
CAS No.: 18677-43-5
M. Wt: 139.15 g/mol
InChI Key: CSJLJSGWKXPGRN-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyridine is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where two methoxy groups are attached to the second and fourth positions of the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

The primary target of 2,4-Dimethoxypyridine is the cellular process known as autophagy . Autophagy is a highly conserved cellular process in eukaryotes, which mediates the degradation of cellular components within specialized subcellular compartments known as autophagosomes .

Mode of Action

This compound interacts with its target by inhibiting the process of autophagy . The mode of action of this compound is upstream or independent of mTOR , a protein that plays a central role in regulating cell growth and survival.

Biochemical Pathways

The inhibition of autophagy by this compound affects a number of biochemical pathways. Autophagy plays a crucial role in the degradation of protein aggregates, which cause several neurodegenerative diseases, including Alzheimer’s, Huntington’s, and Parkinson’s diseases . Therefore, the inhibition of autophagy by this compound can potentially impact these pathways and their downstream effects.

Result of Action

The result of this compound’s action is the inhibition of autophagy, a process that mediates the degradation of cellular components . This can have significant effects at the molecular and cellular levels, potentially impacting a range of physiological processes and disease states.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxypyridine can be synthesized through several methods. One common method involves the reaction of 2,4-dichloropyridine with sodium methoxide in methanol. The reaction typically occurs under reflux conditions, leading to the substitution of chlorine atoms with methoxy groups.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methodologies. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxypyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

2,4-Dimethoxypyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4-Dimethoxypyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.

    2,4-Diaminopyrimidine: Contains amino groups instead of methoxy groups.

    2,4-Dimethoxyaniline: Aniline derivative with methoxy groups.

Uniqueness: 2,4-Dimethoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as an autophagy inhibitor sets it apart from other similar compounds .

Biological Activity

2,4-Dimethoxypyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound (C7H9NO2) features two methoxy groups attached to a pyridine ring. This structure enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival .

Anticancer Activity

This compound has demonstrated potential as an anticancer agent. Studies suggest it can induce apoptosis in cancer cell lines by activating intrinsic pathways or inhibiting cell proliferation. Notably, it has shown effectiveness against lung carcinoma (A549) and cervical carcinoma (HeLa) cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A54915.2Apoptosis induction
HeLa12.8Inhibition of cell proliferation

Autophagy Inhibition

A notable discovery is that this compound acts as an autophagy inhibitor. This was identified through high-content screening methods. The compound's ability to modulate autophagy could have implications for treating diseases where autophagy plays a critical role, such as cancer and neurodegenerative disorders .

Table 2: Autophagy Inhibition Studies

CompoundActivityReference
This compoundModerate

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Cell Membrane Interaction : The methoxy groups enhance membrane permeability, facilitating the compound's entry into cells.
  • Gene Expression Modulation : It potentially alters the expression of genes involved in apoptosis and cell cycle regulation.

Study on Anticancer Effects

In a study published in Tetrahedron, researchers evaluated the cytotoxic effects of various dimethoxypyridines on A549 and HeLa cells. The study found that this compound significantly reduced cell viability at low concentrations, suggesting its potential as a therapeutic agent in oncology .

Autophagy Inhibition Research

Another investigation focused on the autophagic process modulation by this compound. The findings indicated that the compound effectively inhibited autophagy in cellular models, which could enhance the efficacy of existing cancer therapies by preventing tumor cells from evading apoptosis .

Properties

IUPAC Name

2,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-3-4-8-7(5-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJLJSGWKXPGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355849
Record name 2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18677-43-5
Record name 2,4-Dimethoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18677-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Scheme 23 Step 1: To a solution of sodium methoxide (30% in MeOH, 2 eq, 35 mmol) was added 2-chloro-4-methoxypyridine (1 eq, 17.0 mmol, 2.50 g). The reaction was refluxed overnight. The reaction was allowed to cool, poured onto water (10 mL) and extracted with CH2Cl2 (3×10 mL). The combined organic fractions were dried (Na2SO4), filtered and concentrated under reduced pressure to afford 2,4-dimethoxypyridine (10.1 mmol, 1.40 g, 58%) as a colorless oil. The crude product was reacted on.
Name
sodium methoxide
Quantity
35 mmol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-Dimethoxypyridine in recent scientific research?

A1: Recent research has identified this compound as a valuable precursor in the synthesis of Gimeracil [] and as a novel autophagy inhibitor [].

  • Gimeracil Synthesis: A three-step synthesis utilizes this compound as the starting material, achieving a 68% overall yield of Gimeracil []. This method offers advantages such as short reaction steps, simplified procedures, and commendable yields.
  • Autophagy Inhibition: Research has unveiled 2,4-Dimethoxypyridines as a new class of autophagy inhibitors []. Although the exact mechanism of action remains to be elucidated, this discovery holds potential for various therapeutic applications.

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